2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione
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Description
“2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C15H13Cl2N3O2 . It is a derivative of isoindole-1,3-dione, also known as phthalimides . These compounds are an important class of biological and pharmaceutical compounds, including indole alkaloids .
Synthesis Analysis
The synthesis of this compound involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This process forms three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound involves a fused heterocyclic ring system . The skeletal representation of this system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . This process is a green, waste-free transformation with a high atom economy .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 338.19 . Other physical and chemical properties are not specified in the sources.Future Directions
The synthesis of this compound presents a direct, efficient, and economical way of constructing tricyclic isoindole-1,3-dione compounds . These compounds have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine . Future research may focus on developing a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives .
Properties
IUPAC Name |
2-[4-(4,5-dichloroimidazol-1-yl)butyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-12-13(17)19(9-18-12)7-3-4-8-20-14(21)10-5-1-2-6-11(10)15(20)22/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHHCGDBJIPFPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C=NC(=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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